N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 378.384 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. Its structural complexity and the presence of functional groups suggest possible applications in drug development and synthesis of novel therapeutic agents.
This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific structure of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide positions it as a valuable research tool in organic chemistry and pharmacology, allowing for further exploration into its efficacy and mechanism of action in biological systems .
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide typically involves several key steps:
These synthetic routes highlight the compound's complexity and the advanced techniques required for its preparation.
The molecular structure of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide can be represented by its IUPAC name and SMILES notation:
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4O3)OCThe InChI key for this compound is GBDXACQHXWCEBD-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide can participate in various chemical reactions:
These reactions expand the potential applications of this compound in synthetic organic chemistry.
The mechanism of action for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide largely depends on its biological targets. Generally, isoxazole derivatives interact with various molecular targets such as enzymes or receptors. For instance:
Understanding these interactions is crucial for elucidating its therapeutic potential .
The physical properties of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide include:
In terms of chemical properties, this compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents or extreme pH environments .
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide has several potential applications:
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.:
CAS No.: 37734-05-7